molecular formula C10H15NO2 B8287154 (2RS,3RS)-3-amino-1-phenoxy-butan-2-ol

(2RS,3RS)-3-amino-1-phenoxy-butan-2-ol

Cat. No. B8287154
M. Wt: 181.23 g/mol
InChI Key: FOXZSILRGNWPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07728030B2

Procedure details

3-Nitro-1-phenoxy-butan-2-ol (1.7 g, 8.0 mmol) in methanol (50 mL) was hydrogenated over platinum oxide (300 mg) at atmospheric pressure overnight. The mixture was filtered through celite and purified by semi-preparative HPLC (XBridge, C18, 5 μm, 19×50 mm, 12 min gradient of 5-20% acetonitrile in (water+2 mL NH3/L). Fractions containing the faster eluting peak were pooled and concentrated to give the subtitle compound (409 mg).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([CH3:15])[CH:5]([OH:14])[CH2:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([O-])=O>CO.[Pt]=O>[NH2:1][CH:4]([CH3:15])[CH:5]([OH:14])[CH2:6][O:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[N+](=O)([O-])C(C(COC1=CC=CC=C1)O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
purified by semi-preparative HPLC (XBridge, C18, 5 μm, 19×50 mm, 12 min gradient of 5-20% acetonitrile in (water+2 mL NH3/L)
Duration
12 min
ADDITION
Type
ADDITION
Details
Fractions containing the
WASH
Type
WASH
Details
faster eluting peak
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(C(COC1=CC=CC=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 409 mg
YIELD: CALCULATEDPERCENTYIELD 28.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.